1-{4-[4-(2,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE
Description
1-{4-[4-(2,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a 2,4-dichlorobenzoyl group and a fluorophenyl group
Properties
IUPAC Name |
1-[4-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-3-fluorophenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN2O2/c1-12(25)13-2-5-18(17(22)10-13)23-6-8-24(9-7-23)19(26)15-4-3-14(20)11-16(15)21/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRWBAXEACXORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[4-(2,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the 2,4-dichlorobenzoyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
1-{4-[4-(2,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation, nitration, and sulfonation reactions are possible with appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving piperazine derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[4-(2,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the substituted groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds include:
1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE: This compound shares the piperazine ring and dichlorophenyl groups but differs in its overall structure and applications.
4-([4-(2,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]CARBONYL)PHENOL: Another related compound with similar substituents but different functional groups.
The uniqueness of 1-{4-[4-(2,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE lies in its specific combination of substituents and the resulting chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
